Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate
Description
Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a benzothiazole-pyrrolidine carbamoyl group. The structure comprises three key components:
Methyl benzoate backbone: Provides ester functionality, influencing solubility and metabolic stability.
Benzothiazole moiety: A heterocyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and protein-targeting applications .
Properties
Molecular Formula |
C20H19N3O3S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
methyl 4-[[2-(1,3-benzothiazol-2-yl)pyrrolidine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H19N3O3S/c1-26-19(24)13-8-10-14(11-9-13)21-20(25)23-12-4-6-16(23)18-22-15-5-2-3-7-17(15)27-18/h2-3,5,7-11,16H,4,6,12H2,1H3,(H,21,25) |
InChI Key |
NYNKWCMHMATNGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . This intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the pyrrolidine-benzothiazole moiety. Finally, this intermediate is coupled with methyl 4-aminobenzoate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties
Mechanism of Action
The mechanism of action of Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate with structurally or functionally related compounds, highlighting key differences in substituents, applications, and properties:
| Compound Name | Core Structure | Key Substituents | Applications | Structural/Functional Distinctions | Reference |
|---|---|---|---|---|---|
| This compound | Methyl benzoate | Benzothiazole-pyrrolidine carbamoyl | Research compound (hypothetical enzyme inhibitor) | Unique pyrrolidine-benzothiazole linkage; potential for enhanced binding flexibility. | |
| Cpd D (1,3-benzothiazol-2-yl)carbamoylmethanesulfonyl derivative | Methanesulfonyl benzoate | Benzothiazole-carbamoyl, phenyl, sulfonyl group | LMWPTP (low molecular weight protein tyrosine phosphatase) inhibitor | Lacks pyrrolidine ring; sulfonyl group may alter solubility and target specificity. | |
| Metsulfuron-methyl ester | Methyl benzoate | Triazinyl sulfonylurea | Herbicide (sulfonylurea class) | Triazine and sulfonylurea substituents confer herbicidal activity via acetolactate synthase inhibition. | |
| Tribenuron-methyl ester | Methyl benzoate | Pyrimidinyloxy and methoxyimino groups | Herbicide | Pyrimidine and methoxyimino substituents target broadleaf weeds; distinct mode of action. |
Key Observations:
Benzothiazole vs. Triazine/Pyrimidine Moieties :
- The target compound’s benzothiazole group is associated with enzyme inhibition (e.g., LMWPTP inhibitors in ), whereas triazine/pyrimidine groups in sulfonylurea herbicides (–5) mediate plant-specific enzyme disruption.
- Benzothiazole derivatives often exhibit higher binding affinity to mammalian targets compared to triazine-based agrochemicals .
Solubility and Bioavailability :
- Sulfonylurea herbicides (e.g., metsulfuron-methyl) prioritize hydrophilicity for plant uptake, while the target compound’s lipophilic benzothiazole-pyrrolidine system may favor blood-brain barrier penetration or intracellular targeting .
Research Implications and Limitations
- Data Gaps : Specific pharmacological or physicochemical data (e.g., IC₅₀, logP) for the target compound are absent in the provided evidence. Further experimental studies are required to validate its hypothesized applications.
- Structural Innovations: The integration of benzothiazole and pyrrolidine groups distinguishes this compound from classical herbicides or inhibitors, suggesting novel mechanisms of action .
Biological Activity
Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_18H_20N_2O_3S, with a molecular weight of approximately 364.43 g/mol. The compound integrates a benzothiazole moiety , a pyrrolidine ring , and an amide linkage to a benzoate group, contributing to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Antitumor Activity : The benzothiazole and pyrrolidine components are known to influence cell proliferation and apoptosis pathways, suggesting potential antitumor effects.
- Anti-inflammatory Effects : Some derivatives of benzothiazole have been reported to exhibit anti-inflammatory properties, which could be relevant for therapeutic applications.
The mechanism of action for this compound likely involves interactions with specific proteins or enzymes. Studies suggest that it may inhibit certain cellular pathways related to:
- DNA gyrase and topoisomerase IV : These are key enzymes in bacterial DNA replication and transcription, making them important targets for antibacterial agents .
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Amide Formation : Reacting an appropriate benzoic acid derivative with an amine containing the benzothiazole moiety.
- Pyrrolidine Ring Formation : Utilizing cyclization reactions that incorporate the pyrrolidine structure into the final compound.
- Methyl Esterification : Converting carboxylic acids into their corresponding methyl esters to enhance solubility and bioavailability.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. A comparative analysis with similar compounds reveals how variations in substituents can alter activity:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| Methyl 4-(methylamino)benzoate | 0.93 | Contains a methylamino group; simpler structure |
| Methyl 4-amino-3-(butylamino)benzoate | 0.92 | Features butyl substitution; potential for different biological activity |
| Ethyl 3-amino-4-(methylamino)benzoate | 0.96 | Ethyl substitution; may alter solubility and reactivity |
| Methyl 4-dimethylaminobenzoate | 0.88 | Dimethylamino group; known for different pharmacological properties |
These compounds differ primarily in their substituents and structural complexity, which can influence their biological activities and applications in medicinal chemistry.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antibacterial Studies : A series of benzothiazole derivatives were synthesized and tested against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii. Compounds similar in structure to methyl 4-{...} showed promising antibacterial activity with low nanomolar IC50 values .
- Antitubercular Activity : Recent advancements in synthesizing benzothiazole-based compounds have demonstrated effective inhibition against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
